(2R,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane
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Overview
Description
(2R,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a bromomethyl group and a 3-methylphenyl group attached to the oxolane ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as (2R,4R)-2-methyl-4-(3-methylphenyl)oxolane, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
(2R,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-2-Methyl-4-(3-methylphenyl)oxolane
- (2R,4R)-2-(Chloromethyl)-4-(3-methylphenyl)oxolane
- (2R,4R)-2-(Hydroxymethyl)-4-(3-methylphenyl)oxolane
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H15BrO |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-(3-methylphenyl)oxolane |
InChI |
InChI=1S/C12H15BrO/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
KISKSZOFNYDMGZ-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@@H](OC2)CBr |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(OC2)CBr |
Origin of Product |
United States |
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